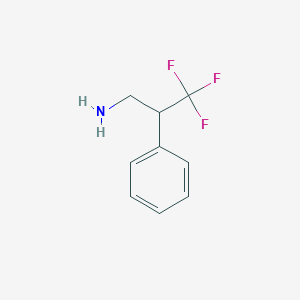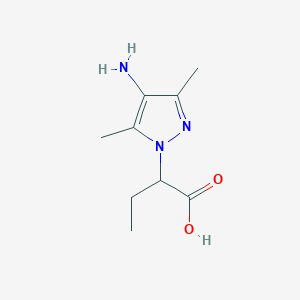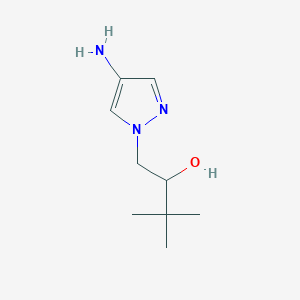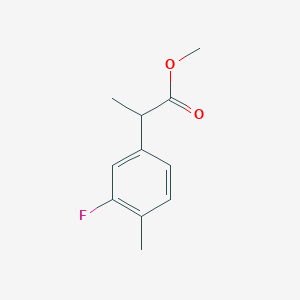
5-Formyl-2-(1H-pyrazol-1-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Formyl-2-(1H-pyrazol-1-yl)benzonitrile is an organic compound with the molecular formula C11H7N3O. It is a derivative of benzonitrile, featuring a formyl group at the 5-position and a pyrazolyl group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-2-(1H-pyrazol-1-yl)benzonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-fluorobenzonitrile with pyrazole in the presence of a base, followed by formylation using formic acid or a formylating agent . The reaction conditions often include solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper salts .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale-up. This may include continuous flow reactors and the use of more efficient catalysts to improve yield and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
5-Formyl-2-(1H-pyrazol-1-yl)benzonitrile undergoes various chemical reactions, including:
Substitution: The pyrazolyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium or platinum catalysts.
Substitution: Electrophiles like halogens, sulfonyl chlorides, and nitrating agents.
Major Products Formed
Oxidation: 5-Carboxy-2-(1H-pyrazol-1-yl)benzonitrile.
Reduction: 5-Formyl-2-(1H-pyrazol-1-yl)benzylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
5-Formyl-2-(1H-pyrazol-1-yl)benzonitrile has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Formyl-2-(1H-pyrazol-1-yl)benzonitrile is not fully understood, but it is believed to interact with various molecular targets and pathways. In medicinal chemistry, it may act by binding to specific enzymes or receptors, modulating their activity. The formyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-Pyrazol-1-yl)benzonitrile: Lacks the formyl group, making it less reactive in certain chemical transformations.
5-Nitro-2-(1H-pyrazol-1-yl)benzonitrile: Contains a nitro group instead of a formyl group, which significantly alters its chemical and biological properties.
4-Methoxy-2-(1H-pyrazol-1-yl)benzonitrile: Features a methoxy group, affecting its electronic properties and reactivity.
Uniqueness
5-Formyl-2-(1H-pyrazol-1-yl)benzonitrile is unique due to the presence of both formyl and pyrazolyl groups, which confer distinct reactivity and potential biological activity. The formyl group allows for further functionalization, while the pyrazolyl group provides a versatile scaffold for interactions with various targets .
Propiedades
Fórmula molecular |
C11H7N3O |
|---|---|
Peso molecular |
197.19 g/mol |
Nombre IUPAC |
5-formyl-2-pyrazol-1-ylbenzonitrile |
InChI |
InChI=1S/C11H7N3O/c12-7-10-6-9(8-15)2-3-11(10)14-5-1-4-13-14/h1-6,8H |
Clave InChI |
WWTJTDNYQCYQKN-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=C1)C2=C(C=C(C=C2)C=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(1,3-Dimethyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13316448.png)

![2-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride](/img/structure/B13316457.png)



![tert-butyl (1R,2S,4S,5R)-7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate](/img/structure/B13316473.png)


